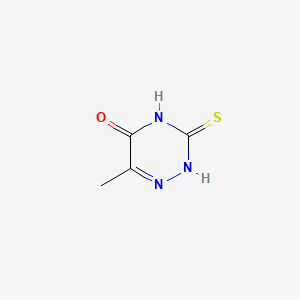

6-Aza-2-thiothymine

Overview

Description

Mechanism of Action

Target of Action

The primary target of 6-Aza-2-thiothymine (ATT) is the photoelectrochemical (PEC) properties of gold nanoclusters (AuNCs) . ATT is used to stabilize AuNCs, forming ATT-AuNCs, which serve as a photoactive material .

Mode of Action

ATT interacts with AuNCs to form ATT-AuNCs, which exhibit high performance in the PEC field . The ATT-AuNCs yield a cathodic photocurrent density as high as 88 μA cm−2 with O2 as the electron acceptor, which is three orders of magnitude higher than those of other AuNCs in aqueous solutions .

Biochemical Pathways

The biochemical pathways affected by ATT are primarily related to the photoelectrochemical properties of AuNCs . ATT-AuNCs show a higher carrier density, shorter Debye length, and smaller depletion layer width than those of reported AuNCs .

Pharmacokinetics

It is known that att is used in maldi analysis of acidic glycans in negative ion mode . More research is needed to fully understand the ADME properties of ATT and their impact on bioavailability.

Result of Action

The result of ATT’s action is the enhancement of the photoelectrochemical properties of AuNCs . ATT-AuNCs have been successfully applied in the MPE fluorescence imaging of living cells with NIR excitation . The introduction of arginine into the ATT-AuNCs covering layer significantly changes the electronic structure, absorption cross-section, and relaxation dynamics of the lowest excited state, greatly reducing non-radiative relaxation, suppressing blinking, and greatly enhancing fluorescence .

Action Environment

The action of ATT is influenced by environmental factors. For instance, the fluorescence enhancement property of ATT protected gold nanoclusters (ATT-AuNCs) is used for protein detection . This method enables feasible and sensitive quantification of the concentrations of total protein in real samples, such as human serum, human plasma, milk, and cell extracts . The results of this proposed method are in good agreement with those determined by the classical bicinchoninic acid method (BCA method) .

Biochemical Analysis

Biochemical Properties

6-Aza-2-thiothymine plays a significant role in biochemical reactions, particularly in the context of mass spectrometry. It is used as a matrix for matrix-assisted laser desorption/ionization (MALDI) analysis of oligonucleotides . In this capacity, this compound interacts with oligonucleotides, facilitating their ionization and subsequent detection in mass spectrometry. The compound’s ability to stabilize gold nanoclusters has also been utilized in protein detection, where it enhances the photoluminescence of gold nanoclusters, allowing for sensitive quantification of protein concentrations .

Cellular Effects

This compound has been shown to influence various cellular processes. When used in conjunction with gold nanoclusters, it enhances the detection of proteins in cell extracts, human serum, and other biological samples . This interaction suggests that this compound may play a role in modulating protein interactions and cellular signaling pathways. Additionally, its use in MALDI analysis indicates its potential impact on nucleic acid metabolism and gene expression .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. In the context of MALDI analysis, it interacts with oligonucleotides, facilitating their ionization and detection . When used with gold nanoclusters, this compound enhances the photoluminescence of the nanoclusters, likely through a mechanism involving the stabilization of the nanocluster structure and the enhancement of its optical properties . These interactions highlight the compound’s ability to modulate the behavior of biomolecules at the molecular level.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial for its effective use in biochemical applications. Studies have shown that the compound is stable under standard laboratory conditions, with no significant degradation observed over time . This stability ensures consistent performance in experiments involving MALDI analysis and protein detection. Long-term effects on cellular function have not been extensively studied, but the compound’s stability suggests minimal adverse effects in laboratory settings.

Dosage Effects in Animal Models

Research on the dosage effects of this compound in animal models is limited. Its use in biochemical assays and protein detection suggests that it is effective at low concentrations High doses of the compound have not been reported to cause significant toxicity or adverse effects, indicating a favorable safety profile for its use in laboratory settings

Metabolic Pathways

The metabolic pathways involving this compound have not been extensively characterized. Its interactions with oligonucleotides and proteins suggest that it may be involved in nucleic acid and protein metabolism . The compound’s role in MALDI analysis indicates that it may influence the metabolic flux of nucleotides and amino acids, potentially affecting overall metabolite levels in cells.

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. Its use in MALDI analysis and protein detection suggests that it can localize to specific cellular compartments where it interacts with target biomolecules . The compound’s ability to enhance the photoluminescence of gold nanoclusters indicates that it may accumulate in regions with high protein concentrations, facilitating its detection and quantification .

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with biomolecules and cellular compartments. In MALDI analysis, the compound localizes to regions containing oligonucleotides, facilitating their ionization and detection . When used with gold nanoclusters, this compound may localize to areas with high protein concentrations, enhancing the photoluminescence of the nanoclusters and enabling sensitive protein detection . These interactions suggest that the compound’s activity and function are closely tied to its subcellular localization.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-AZA-2-THIOTHYMINE typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of 3-mercapto-6-methyl-1,2,4-triazin-5(2H)-one . The reaction conditions often include the use of solvents such as water or formic acid, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, and may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 6-AZA-2-THIOTHYMINE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups such as the thiol and triazine moieties .

Common Reagents and Conditions:

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

6-AZA-2-THIOTHYMINE has a wide range of applications in scientific research:

Comparison with Similar Compounds

6-AZA-2-THIOTHYMINE can be compared with other similar compounds, such as:

- 2-Thio-6-azathymine

- 1,2,4-Triazin-5(2H)-one, 3,4-dihydro-6-methyl-3-thioxo-

- 6-Methyl-3-thioxo-5-oxo-2,3,4,5-tetrahydro-1,2,4-triazine

- 3-Mercapto-6-methyl-1,2,4-triazin-5(2H)-one

These compounds share structural similarities with this compound but may differ in their chemical reactivity and applications.

Biological Activity

6-Aza-2-thiothymine is a modified nucleobase derived from thymine, characterized by the incorporation of a sulfur atom and an azole group. Its chemical formula is C₄H₅N₃OS, with a molecular weight of approximately 145.16 g/mol. This compound has garnered attention in various fields including mass spectrometry, photodynamic therapy, and as a potential antiviral agent. Below is a detailed exploration of its biological activity, supported by research findings and case studies.

This compound is synthesized through various methods that allow for different purity and yield levels. Its unique structure imparts distinct electronic properties that are crucial for its biological interactions. The compound serves as a matrix in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, facilitating the analysis of complex biomolecules such as glycans .

Interaction with DNA

Research indicates that this compound exhibits significant interactions with DNA, potentially influencing nucleic acid processes. It forms stable complexes with DNA, suggesting its capability to interfere with DNA replication and transcription mechanisms. This property positions it as a candidate for further investigation in therapeutic applications targeting viral infections or cancer .

Antiviral Properties

The antiviral potential of this compound has been explored in various studies. For instance, derivatives of 6-aza-pyrimidines have shown activity against several viruses, including Zika virus and human adenovirus. The mechanism of action appears to involve inhibition of viral replication through interference with RNA synthesis .

| Compound | Virus Targeted | EC50 (μM) |

|---|---|---|

| This compound | Zika Virus | 24 |

| 6-Azauridine | Human Adenovirus | Not specified |

| 6-Azauridine | Chikungunya Virus | Not specified |

Photosensitizing Properties

In addition to its nucleic acid interactions, this compound has been studied for its photosensitizing abilities. When incorporated into gold nanoclusters, it enhances fluorescence properties significantly, making it useful for protein detection in biological samples such as serum and cell extracts . This characteristic opens avenues for applications in photodynamic therapy where targeted light exposure can activate the compound to exert therapeutic effects.

Study on Protein Detection

A notable study demonstrated the application of this compound-capped gold nanoclusters for protein detection. The research highlighted the compound's ability to enhance photoluminescence significantly, allowing for sensitive quantification of protein concentrations in real samples. The results were comparable to traditional methods, indicating its potential utility in clinical diagnostics .

Antibacterial Activity

Recent investigations have also reported the antibacterial properties of this compound when used in conjunction with gold nanoclusters. These nanoclusters exhibited robust antibacterial activity against various pathogens, suggesting that this compound could be developed into a novel antibacterial agent .

Properties

IUPAC Name |

6-methyl-3-sulfanylidene-2H-1,2,4-triazin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3OS/c1-2-3(8)5-4(9)7-6-2/h1H3,(H2,5,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKOPQOSBROLOFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNC(=S)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30210473 | |

| Record name | 2-Thio-6-azathymine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30210473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

615-76-9 | |

| Record name | 6-Aza-2-thiothymine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=615-76-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Thio-6-azathymine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615769 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 615-76-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102906 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 615-76-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38618 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 615-76-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1609 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Thio-6-azathymine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30210473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-mercapto-6-methyl-1,2,4-triazin-5(2H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.497 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-THIO-6-AZATHYMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RHH0RIO9KF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 6-Aza-2-thiothymine (ATT) has the molecular formula C5H5N3OS and a molecular weight of 155.18 g/mol. []

A: Researchers frequently employ infrared (IR) spectroscopy, nuclear quadrupole resonance (NQR), and mass spectrometry (MS) techniques to analyze ATT. These methods provide insights into its vibrational modes, electronic environment, and fragmentation patterns. [, , ] , ,

A: Yes, ATT is widely utilized as a matrix in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry, particularly for analyzing oligonucleotides, glycoproteins, and phospholipids. [, , , ] , , ,

A: The effectiveness of ATT as a MALDI matrix is influenced by the laser wavelength used. Research indicates that optimal results are not always achieved when the laser wavelength perfectly matches the peak UV absorption of ATT in its solid state. This suggests a potential change in the ionization mechanism at different wavelengths. []

A: ATT can act as a stabilizing ligand for gold nanoclusters (AuNCs). This interaction influences the photoluminescent properties of AuNCs, making them valuable in applications like bioimaging and sensing. [, , , ] , , ,

A: Research suggests that ATT-capped gold nanoclusters (ATT-AuNCs) exhibit promising antibacterial activity against multidrug-resistant Escherichia coli bacteria. These nanoclusters can disrupt bacterial cell membranes, damage DNA, and upregulate pro-oxidative genes within the bacteria. []

A: Density Functional Theory (DFT) calculations are employed to predict ATT's IR spectra and understand its electronic structure and hydrogen bonding patterns. These computational methods complement experimental findings and aid in interpreting spectroscopic data. [, ] ,

A: The presence of both sulfur and aza substitution in ATT, compared to thymine, significantly impacts its excited-state dynamics. These substitutions lead to efficient intersystem crossing and singlet oxygen production, making ATT a potential candidate for phototherapeutic applications. []

A: ATT is commonly dissolved in volatile solvents like acetonitrile, methanol, or mixtures thereof, often with additives like ammonium citrate to enhance ionization efficiency. The choice of solvent can impact the quality of the mass spectra obtained. [, , ] , ,

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.